(2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid
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Overview
Description
(2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a carbamoyl group and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid typically involves the reaction of 4-(dimethylamino)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent amidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like pyridine or acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
(2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-(dimethylamino)phenylacetic acid
- 4-(dimethylamino)benzaldehyde
- 4-(dimethylamino)phenyl)propanoic acid
Uniqueness
(2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid is unique due to its specific structural features, such as the presence of both a dimethylamino group and a carbamoyl group attached to a prop-2-enoic acid moiety. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
IUPAC Name |
(E)-4-[4-(dimethylamino)anilino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-14(2)10-5-3-9(4-6-10)13-11(15)7-8-12(16)17/h3-8H,1-2H3,(H,13,15)(H,16,17)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQGKOJJBOYTDX-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6957-55-7 |
Source
|
Record name | NSC65911 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65911 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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